tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate

Description

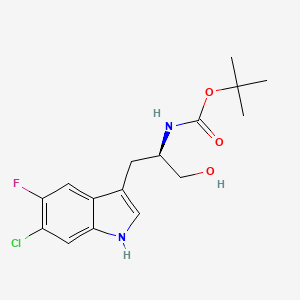

Chemical Structure and Properties The compound tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate features a chiral center (R-configuration) with a substituted indole core (6-chloro-5-fluoro-1H-indol-3-yl), a hydroxypropan-2-yl side chain, and a tert-butyl carbamate protective group.

Applications and Stability This compound is a laboratory chemical used in pharmaceutical and organic synthesis research. Its tert-butyl carbamate group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. Stability data for similar compounds indicate that such derivatives remain intact under recommended storage conditions (2–8°C in sealed containers) but decompose under fire to release hazardous gases like carbon monoxide and nitrogen oxides .

Properties

Molecular Formula |

C16H20ClFN2O3 |

|---|---|

Molecular Weight |

342.79 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl]carbamate |

InChI |

InChI=1S/C16H20ClFN2O3/c1-16(2,3)23-15(22)20-10(8-21)4-9-7-19-14-6-12(17)13(18)5-11(9)14/h5-7,10,19,21H,4,8H2,1-3H3,(H,20,22)/t10-/m1/s1 |

InChI Key |

GNXJYLZBDLGIQC-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC(=C(C=C21)F)Cl)CO |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC(=C(C=C21)F)Cl)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the chloro and fluoro substituents. The hydroxyl group is then introduced via a reduction reaction, and the final step involves the formation of the carbamate group using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate can undergo various types of chemical reactions, including:

Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted indole derivatives

Scientific Research Applications

tert-Butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The indole moiety may interact with hydrophobic pockets within the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl carbamate derivatives:

Key Comparative Insights

Structural Complexity and Bioactivity The target compound’s indole core with halogen substituents (Cl, F) is distinct from biphenyl () or pyrimidine-cyclohexane () analogs. Halogenation often enhances binding to hydrophobic enzyme pockets, making the target compound more relevant in kinase inhibitor development compared to non-halogenated derivatives . In contrast, the chromenone-pyrazolo-pyrimidine derivative () exhibits higher molecular complexity and weight (~615.7 g/mol), likely targeting DNA-related pathways (e.g., topoisomerase inhibition) .

Stereochemical and Functional Group Impact

- The target compound ’s (R)-configuration may confer selectivity in chiral environments, such as enzyme active sites, compared to the (S)-configured bromophenyl analog (). Stereochemistry significantly influences metabolic stability and receptor interactions .

- The hydroxypropan-2-yl group in the target and biphenyl derivatives () enhances hydrophilicity, whereas the methoxycyclohexyl group () increases steric bulk, reducing membrane permeability .

Stability and Safety Profiles All tert-butyl carbamates share decomposition hazards (CO, NOx) under fire . However, the chromenone-containing compound () may produce additional toxic byproducts due to its fused aromatic systems.

Synthetic Accessibility

- The target compound’s synthesis likely involves halogenation of indole precursors and enantioselective carbamate protection, whereas biphenyl analogs () may use Suzuki-Miyaura coupling . The pyrimidine derivative () employs multi-step amination and cyclization, requiring rigorous purification .

Biological Activity

tert-butyl (R)-(1-(6-chloro-5-fluoro-1H-indol-3-yl)-3-hydroxypropan-2-yl)carbamate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole ring substituted with a chloro and fluoro group, which may influence its biological interactions. The tert-butyl carbamate moiety is known for enhancing solubility and bioavailability.

Research indicates that compounds similar to tert-butyl carbamates often exhibit activity through multiple pathways, including:

- Inhibition of Enzymatic Activity : Many carbamates act as enzyme inhibitors, potentially affecting metabolic pathways.

- Modulation of Receptor Activity : The indole structure can interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial properties. For instance, one study reported that derivatives with similar structures demonstrated high selectivity against Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties. The mechanism often involves disruption of bacterial membrane integrity, leading to cell death .

Anticancer Potential

In vitro studies have indicated that compounds with indole derivatives can inhibit cancer cell proliferation. A study focusing on indole-based carbamates revealed their ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The specific effects of this compound on cancer cells remain to be fully elucidated but are promising based on structural analogs .

Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial effectiveness of several carbamate derivatives, including those structurally similar to this compound. Results indicated a minimum inhibitory concentration (MIC) against resistant strains of Staphylococcus aureus and Escherichia coli, supporting the potential use of these compounds in treating infections caused by multidrug-resistant bacteria .

Study 2: Cancer Cell Line Testing

In another study assessing the cytotoxic effects of indole-derived carbamates on human cancer cell lines (e.g., MCF7 breast cancer cells), researchers found that these compounds significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the therapeutic potential of such derivatives in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.